molecular formula C20H24N·CH3O4S B195865 Diphemanil methylsulfate CAS No. 62-97-5

Diphemanil methylsulfate

Cat. No. B195865
CAS RN: 62-97-5
M. Wt: 389.5 g/mol
InChI Key: BREMLQBSKCSNNH-UHFFFAOYSA-M
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Description

Diphemanil Methylsulfate is a quaternary ammonium anticholinergic . It is an agent that blocks the action of the natural neurotransmitter acetylcholine . It binds muscarinic acetycholine receptors and thereby decreases secretory excretion of stomach acids as well as saliva and sweat .


Synthesis Analysis

Diphemanil methylsulfate is the alkene resulting from the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate .


Molecular Structure Analysis

The molecular formula of Diphemanil Methylsulfate is C21H27NO4S . Its molecular weight is 389.51 .


Chemical Reactions Analysis

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor . M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction .


Physical And Chemical Properties Analysis

Diphemanil Methylsulfate has a molecular weight of 389.51 g/mol . It is a quaternary ammonium salt and a member of piperidines .

Scientific Research Applications

Use as an Anticholinergic Agent

  • Scientific Field : Pharmacology
  • Summary of Application : Diphemanil Methylsulfate is a quaternary ammonium anticholinergic agent . Anticholinergic agents block the action of the neurotransmitter acetylcholine in the brain, which can help to control conditions such as asthma, incontinence, gastrointestinal cramps, and certain types of poisoning .
  • Results or Outcomes : Diphemanil Methylsulfate has been shown to induce relaxation of isolated guinea pig trachea strips precontracted with methacholine . It also reverses increases in lung resistance and decreases in dynamic lung compliance induced by the non-selective acetylcholine receptor agonist carbachol .

Treatment of Hyperhidrosis

  • Scientific Field : Dermatology
  • Summary of Application : Hyperhidrosis is a condition characterized by abnormally increased sweating. Diphemanil Methylsulfate has been used to treat this condition .
  • Methods of Application : The specific methods of application can vary, but it’s generally administered topically to the affected areas .
  • Results or Outcomes : The use of Diphemanil Methylsulfate can reduce the symptoms of hyperhidrosis by blocking the activation of sweat glands by acetylcholine .

Use in Antiperspirants

  • Scientific Field : Dermatology
  • Summary of Application : Diphemanil Methylsulfate is used in antiperspirants to reduce perspiration . It is particularly useful on an amputation stump to reduce irritation by a prosthesis .
  • Methods of Application : Diphemanil Methylsulfate is generally applied topically to the skin .
  • Results or Outcomes : The use of Diphemanil Methylsulfate in antiperspirants can reduce perspiration and irritation caused by prostheses .

Treatment of Gastric Conditions

  • Scientific Field : Gastroenterology
  • Summary of Application : Diphemanil Methylsulfate is used in the treatment of peptic ulcer, gastric hyperacidity, and hypermotility in gastritis and pylorospasm .
  • Methods of Application : The specific methods of application can vary, but it’s generally administered orally .
  • Results or Outcomes : The use of Diphemanil Methylsulfate can help manage symptoms associated with these gastric conditions .

Use in Antiperspirants

  • Scientific Field : Dermatology
  • Summary of Application : Diphemanil Methylsulfate is used in antiperspirants to reduce perspiration . It is particularly useful on an amputation stump to reduce irritation by a prosthesis .
  • Methods of Application : Diphemanil Methylsulfate is generally applied topically to the skin .
  • Results or Outcomes : The use of Diphemanil Methylsulfate in antiperspirants can reduce perspiration and irritation caused by prostheses .

Treatment of Gastric Conditions

  • Scientific Field : Gastroenterology
  • Summary of Application : Diphemanil Methylsulfate is used in the treatment of peptic ulcer, gastric hyperacidity, and hypermotility in gastritis and pylorospasm .
  • Methods of Application : The specific methods of application can vary, but it’s generally administered orally .
  • Results or Outcomes : The use of Diphemanil Methylsulfate can help manage symptoms associated with these gastric conditions .

Safety And Hazards

Diphemanil Methylsulfate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMLQBSKCSNNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022948
Record name Diphemanil methylsulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphemanil methylsulfate

CAS RN

62-97-5
Record name Diphemanil methyl sulfate
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Record name Diphemanil methylsulfate [USP]
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Record name Diphemanil
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Record name Diphemanil methylsulfate
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Record name Diphemanil metilsulfate
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Record name DIPHEMANIL METHYLSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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